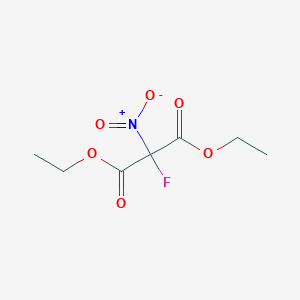

Diethyl fluoro(nitro)propanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

680-42-2 |

|---|---|

Molecular Formula |

C7H10FNO6 |

Molecular Weight |

223.16 g/mol |

IUPAC Name |

diethyl 2-fluoro-2-nitropropanedioate |

InChI |

InChI=1S/C7H10FNO6/c1-3-14-5(10)7(8,9(12)13)6(11)15-4-2/h3-4H2,1-2H3 |

InChI Key |

YTEKREICWGQLEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)([N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl fluoro(nitro)propanedioate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The term "Diethyl fluoro(nitro)propanedioate" is structurally ambiguous and can refer to several distinct chemical entities. This guide elucidates the structures and available technical data for the most plausible interpretations of this name based on publicly accessible chemical literature and databases. The primary distinction arises from the substitution pattern on a phenyl ring attached to the propanedioate (malonate) backbone. This document provides a detailed overview of two such isomers: Diethyl 2-(2-fluoro-4-nitrophenyl)malonate and 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate.

Understanding the Ambiguity

The name "this compound" does not specify the precise locations of the fluoro and nitro groups, nor does it clarify the nature of the backbone to which they are attached. The following diagram illustrates the logical relationship between the ambiguous parent name and its more precisely defined derivatives.

Caption: Logical diagram illustrating the ambiguity of "this compound".

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate

This compound is a derivative of diethyl malonate where one of the alpha-hydrogens is replaced by a 2-fluoro-4-nitrophenyl group.

Chemical Structure:

Data Presentation

| Property | Value |

| Molecular Formula | C₁₃H₁₄FNO₆ |

| Molecular Weight | 299.25 g/mol |

| CAS Number | 318471-58-8 |

| Appearance | Yellow oil |

Experimental Protocols

Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate

This protocol is adapted from patent literature describing the synthesis via nucleophilic aromatic substitution.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate.

Detailed Methodology:

-

Preparation: To a suspension of 60% Sodium Hydride (NaH) in dry N,N-dimethylformamide (DMF), diethyl malonate is added dropwise while maintaining the temperature at 0°C.

-

Reaction: After stirring for 10 minutes at 0°C, a solution of 3,4-difluoronitrobenzene in DMF is added dropwise. The reaction mixture is then heated to 70°C and stirred overnight.

-

Quenching and Extraction: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted multiple times with ethyl acetate (EtOAc).

-

Washing and Drying: The combined organic layers are washed with brine and dried over magnesium sulfate (MgSO₄).

-

Purification: The crude product is purified by flash chromatography using a gradient of ethyl acetate in hexanes (0-100%) to yield the final product as a yellow oil.

1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate

This compound is a derivative of diethyl methylmalonate, with a 3-fluoro-4-nitrophenyl group attached to the central carbon.

Chemical Structure:

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆FNO₆ | [2][3] |

| Molecular Weight | 313.28 g/mol | [2][3] |

| CAS Number | 78543-06-3 | [2][3] |

| Density | 1.28 g/cm³ | [3] |

| Boiling Point | 411.1°C at 760 mmHg | [3] |

| Flash Point | 202.4°C | [3] |

| LogP (octanol/water) | 2.54 - 2.9 | [2][3] |

| Refractive Index | 1.513 | [3] |

| Hydrogen Bond Acceptors | 7 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 7 | [2] |

Experimental Protocols

Synthesis of 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate [4]

This synthesis involves the reaction of 2,4-difluoronitrobenzene with diethyl methylmalonate in the presence of a base.[4]

Detailed Methodology:

-

Reactant Mixture: A mixture of 2,4-difluoronitrobenzene and diethyl methylmalonate is prepared in dimethylformamide (DMF) and stirred vigorously.[4]

-

Base Addition: Sodium hydroxide is added in one portion at 25°C. The temperature of the reaction is maintained between 25-30°C for the first hour using an ice bath.[4]

-

Reaction Time: Stirring is continued for an additional 3.5 hours.[4]

-

Work-up: Water is added to the reaction mixture, and the organic layers are separated. The aqueous layer is then extracted multiple times with a mixture of ethyl acetate and water.[4]

Biological Activity

While specific biological activities for the exact compounds detailed above are not extensively reported in the search results, compounds containing nitro and fluoroaryl groups are of significant interest in medicinal chemistry. Nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic effects.[5][6] The presence of fluorine can enhance metabolic stability and bioavailability of drug candidates.[7][8] Therefore, derivatives of this compound represent a scaffold with potential for further investigation in drug discovery programs.

References

- 1. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 2. 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate | C14H16FNO6 | CID 4263864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:78543-06-3 | diethyl (3-fluoro-4-nitrophenyl)methylmalonate | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dovepress.com [dovepress.com]

- 8. Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Diethyl (3-fluoro-4-nitrophenyl)methylmalonate

CAS Number: 78543-06-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is a key chemical intermediate, primarily recognized for its integral role in the synthesis of Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID). This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its place within the broader manufacturing process of Flurbiprofen.

Physicochemical Properties

A summary of the key quantitative data for Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 78543-06-3[1] |

| Molecular Formula | C₁₄H₁₆FNO₆[1] |

| Molecular Weight | 313.28 g/mol [2] |

| Boiling Point | 411.1°C at 760 mmHg |

| Density | 1.28 g/cm³ |

| Flash Point | 202.4°C |

| Solubility | Insoluble in water (0.056 g/L at 25°C)[1] |

Synthesis Protocol

The synthesis of Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a detailed methodology for its preparation.

Reaction: Nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with diethyl methylmalonate.

Materials:

-

2,4-difluoronitrobenzene

-

Diethyl methylmalonate

-

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Experimental Procedure:

-

To a solution of diethyl methylmalonate (1.05 equivalents) in anhydrous THF at 0-5°C, slowly add potassium tert-butoxide (1.1 equivalents).

-

Stir the resulting mixture at this temperature for 30 minutes.

-

Slowly add 2,4-difluoronitrobenzene (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to proceed for 12 hours at a temperature of 20-25°C.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

To the residue, add 100 mL of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium chloride (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting yellow oil is Diethyl (3-fluoro-4-nitrophenyl)methylmalonate, which can be used in the subsequent step without further purification. A 92% yield has been reported for this procedure.

Role in Flurbiprofen Synthesis

Diethyl (3-fluoro-4-nitrophenyl)methylmalonate is a critical intermediate in the multi-step synthesis of Flurbiprofen. The overall workflow involves the transformation of this intermediate through reduction, diazotization, coupling, and finally hydrolysis and decarboxylation to yield the active pharmaceutical ingredient.

References

An In-depth Technical Guide to Diethyl fluoro(nitro)propanedioate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl fluoro(nitro)propanedioate, focusing on its primary isomer, Diethyl 2-fluoro-2-nitropropanedioate. Due to the limited availability of experimental data for this specific compound, this guide combines predicted properties with general synthetic methodologies for related compounds to offer a valuable resource for research and development.

Core Compound: Diethyl 2-fluoro-2-nitropropanedioate

The principal compound in this class is Diethyl 2-fluoro-2-nitropropanedioate. Its chemical structure consists of a central carbon atom bonded to a fluorine atom, a nitro group, and two carboxyl groups esterified with ethanol.

Chemical Formula: C₇H₁₀FNO₆[1]

CAS Number: 680-42-2[1]

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 223.15 g/mol | Prediction |

| XLogP3 | 0.8 | Prediction |

| Hydrogen Bond Donor Count | 0 | Prediction |

| Hydrogen Bond Acceptor Count | 6 | Prediction |

| Rotatable Bond Count | 6 | Prediction |

| Exact Mass | 223.04921 g/mol | Prediction |

| Monoisotopic Mass | 223.04921 g/mol | Prediction |

| Topological Polar Surface Area | 98.4 Ų | Prediction |

| Heavy Atom Count | 15 | Prediction |

| Formal Charge | 0 | Prediction |

| Complexity | 258 | Prediction |

Structural Diagram

Caption: Structure of Diethyl 2-fluoro-2-nitropropanedioate.

Isomers of this compound

While no isomers of Diethyl 2-fluoro-2-nitropropanedioate are well-documented, several theoretical isomers can be proposed based on the chemical formula C₇H₁₀FNO₆. These include positional isomers, where the fluoro and nitro groups are on different carbon atoms of the propanedioate backbone or the ethyl chains, and functional group isomers, such as a nitrite ester.

Theoretical Positional Isomers

The following table outlines some potential positional isomers. Their properties are predicted and should be treated as estimates.

| Isomer Name | Predicted Molecular Weight | Predicted XLogP3 |

| Diethyl 1-fluoro-1-nitropropanedioate | 223.15 g/mol | 0.8 |

| Diethyl 1-fluoro-2-nitropropanedioate | 223.15 g/mol | 0.9 |

| Diethyl 2-(1-fluoro-1-nitroethyl)malonate | 223.15 g/mol | 1.1 |

Theoretical Functional Group Isomer

A notable functional group isomer would be the nitrite form, where the nitrogen is bonded to an oxygen, which is then attached to the carbon backbone.

| Isomer Name | Predicted Molecular Weight | Predicted XLogP3 |

| Diethyl 2-fluoro-2-nitritopropanedioate | 223.15 g/mol | 1.2 |

Isomeric Relationships Diagram

Caption: Theoretical isomers of this compound.

Experimental Protocols: A General Approach

General Synthetic Pathway

A plausible synthetic route would start with diethyl malonate. The α-carbon is first nitrated, followed by fluorination.

References

The Ninth Element in Drug Discovery: An In-Depth Guide to Fluoroorganic Chemistry and Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluoroorganic Chemistry

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become an indispensable tool in modern drug discovery and development.[1][2] The strategic incorporation of fluorine atoms into bioactive molecules can profoundly alter their physicochemical and biological properties, leading to enhanced efficacy, metabolic stability, and bioavailability.[3][4] This guide provides a comprehensive overview of the core principles of fluoroorganic chemistry, a detailed look at common fluorinating reagents, and practical guidance on their application.

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835.[1] However, the field remained relatively niche until the mid-20th century, when the unique properties of fluorinated compounds were recognized for a wide range of applications, including pharmaceuticals, agrochemicals, and materials.[2] The anticancer activity of 5-fluorouracil, described in 1957, was a landmark discovery that spurred significant interest in the medicinal applications of organofluorine compounds.[1]

The remarkable impact of fluorine substitution stems from the unique nature of the carbon-fluorine bond. Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong C-F bond.[5][6] This bond strength contributes to the high thermal and chemical stability of fluoroorganic compounds.[1]

Core Principles: The Carbon-Fluorine Bond

The distinct properties of organofluorine compounds are a direct consequence of the characteristics of the C-F bond. A quantitative comparison with other carbon-halogen bonds highlights its uniqueness.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | C-F | C-Cl | C-Br | C-I |

| Bond Dissociation Energy (kcal/mol) | ~115 | ~83.7 | ~72.1 | ~57.6 |

| Bond Length (Å) | ~1.39 | ~1.78 | ~1.93 | ~2.14 |

| Electronegativity of Halogen (Pauling Scale) | 4.0 | 3.16 | 2.96 | 2.66 |

| Dipole Moment of CH₃-X (Debye) | 1.85 | 1.87 | 1.81 | 1.62 |

Data compiled from multiple sources.[7][8][9]

The high bond dissociation energy of the C-F bond makes it resistant to metabolic cleavage, often leading to a longer biological half-life for fluorinated drugs.[3] The small van der Waals radius of fluorine (1.47 Å) means that it can often replace a hydrogen atom (1.2 Å) without significant steric hindrance, acting as a "super-hydrogen."[10]

Key Fluorinating Reagents and Experimental Protocols

The introduction of fluorine into organic molecules requires specialized reagents. These can be broadly classified into nucleophilic, electrophilic, and deoxofluorinating agents.

Nucleophilic Fluorinating Reagents

These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center.

-

Diethylaminosulfur Trifluoride (DAST): A versatile and widely used reagent for converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[1][11]

Experimental Protocol: Deoxyfluorination of an Alcohol using DAST

-

Reaction Setup: A solution of the alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: DAST (1.2 eq) is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[1][12]

Safety Precautions: DAST is toxic, corrosive, and reacts violently with water.[11][13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent contact with moisture.

-

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST, often used for similar transformations.[14][15]

Experimental Protocol: Deoxofluorination of a Ketone using Deoxo-Fluor®

-

Reaction Setup: A solution of the ketone (1.0 eq) in anhydrous CH₂Cl₂ is prepared in a flame-dried flask under an inert atmosphere.

-

Reagent Addition: Deoxo-Fluor® (1.5 eq) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC or GC-MS.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extraction and Workup: The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is evaporated, and the residue is purified by column chromatography.[16][17]

Safety Precautions: Deoxo-Fluor® is corrosive and reacts with water, releasing hydrogen fluoride (HF).[12][18] Handle with the same precautions as DAST.

-

Electrophilic Fluorinating Reagents

These reagents deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center.

-

Selectfluor® (F-TEDA-BF₄): A versatile, stable, and easy-to-handle crystalline solid used for the fluorination of a wide range of substrates, including enolates, enol ethers, and aromatic compounds.[16][19]

Experimental Protocol: α-Fluorination of a β-Ketoester using Selectfluor®

-

Reaction Setup: The β-ketoester (1.0 eq) is dissolved in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Reagent Addition: Selectfluor® (1.1 eq) is added to the solution in one portion.

-

Reaction: The reaction mixture is stirred at room temperature for 1-12 hours. Reaction progress is monitored by TLC.

-

Workup: The reaction mixture is diluted with water and extracted with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with water and brine, dried over Na₂SO₄, and filtered.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography.[20][21]

Safety Precautions: Selectfluor® is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

-

Applications in Drug Development: Signaling Pathways and Experimental Workflows

The unique properties of fluoroorganic compounds have been leveraged to develop highly effective therapeutic agents. A prime example is in the field of oncology with the development of kinase inhibitors.

Kinase Inhibition Signaling Pathway: Erlotinib and the EGFR Pathway

Erlotinib is a fluoroorganic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is used in the treatment of non-small cell lung cancer and pancreatic cancer.[16] The following diagram illustrates its mechanism of action.

Experimental Workflow: Synthesis of ¹⁸F-Labeled Radiotracers for PET Imaging

Positron Emission Tomography (PET) is a powerful diagnostic imaging technique that often utilizes fluoroorganic compounds labeled with the positron-emitting isotope fluorine-18 (¹⁸F).[22][23] The synthesis of these radiotracers follows a precise workflow.

Characterization of Fluoroorganic Compounds

Standard analytical techniques are employed to characterize newly synthesized fluoroorganic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds due to the 100% natural abundance and spin ½ nucleus of the ¹⁹F isotope.[6][17] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information. ¹H and ¹³C NMR are also used, with characteristic splitting patterns arising from H-F and C-F coupling.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: The C-F bond stretching vibration typically appears in the region of 1000-1400 cm⁻¹.

Purification of Fluoroorganic Compounds

Purification of fluoroorganic compounds often utilizes standard techniques, but the unique properties of these molecules can sometimes be exploited.

-

Column Chromatography: The most common method for purification, typically using silica gel or alumina as the stationary phase.

-

Distillation: Effective for volatile liquid fluoroorganic compounds.[9]

-

Recrystallization: Used for the purification of solid fluoroorganic compounds.

-

Fluorous Solid-Phase Extraction (F-SPE): A specialized technique that utilizes a fluorous stationary phase to separate highly fluorinated compounds from non-fluorinated ones.[10]

Conclusion

Fluoroorganic chemistry has firmly established itself as a cornerstone of modern medicinal chemistry. The ability to strategically introduce fluorine into organic molecules provides a powerful approach to fine-tune their biological activity and pharmacokinetic properties. A thorough understanding of the principles of organofluorine chemistry, coupled with a practical knowledge of the available fluorinating reagents and their safe handling, is essential for researchers and scientists in the field of drug development. As new fluorination methodologies continue to emerge, the impact of the "ninth element" on the design of novel therapeutics is set to expand even further.

References

- 1. SMPDB [smpdb.ca]

- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 3. biophysics.org [biophysics.org]

- 4. fishersci.com [fishersci.com]

- 5. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]

- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. nbinno.com [nbinno.com]

- 14. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. drugs.com [drugs.com]

- 17. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 23. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

The Genesis of a Fluorinated Frontier: A Technical Guide to the Discovery and History of Fluorinated Malonic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can profoundly influence a compound's biological activity, metabolic stability, and lipophilicity. Among the vast array of fluorinated building blocks, fluorinated malonic esters stand out as versatile synthons for the construction of complex molecular architectures. This in-depth technical guide delves into the seminal discoveries and historical development of these pivotal compounds, providing a comprehensive resource for researchers in drug discovery and development. We will explore the pioneering work that first brought these molecules to light, detail the evolution of their synthesis, and present key quantitative data and experimental protocols.

A Historical Timeline: From a Novel Reagent to a Synthetic Staple

The story of fluorinated malonic esters is intrinsically linked to the broader history of organofluorine chemistry. While the pioneering work of Frédéric Swarts in the late 19th and early 20th centuries laid the groundwork for the synthesis of many organic fluorine compounds, the specific chapter on fluorinated malonic esters began in the mid-20th century.[1][2]

A pivotal moment arrived in 1958 , when C. E. Inman, R. E. Oersterling, and E. A. Tyczkowski of Pennsalt Chemicals Corporation reported the first use of perchloryl fluoride (FClO₃) as a reagent for the electrophilic fluorination of active methylene compounds. Their work, published in the Journal of the American Chemical Society, described the reaction of the sodium salt of diethyl malonate with perchloryl fluoride. This groundbreaking experiment yielded a mixture of diethyl 2-fluoromalonate and diethyl 2,2-difluoromalonate, marking the first documented synthesis of these compounds. The ratio of the mono- and di-fluorinated products was found to be dependent on the stoichiometry of the reactants.

Just a year later, in 1959 , E. D. Bergmann, S. Cohen, and I. Shahak from the Hebrew University in Jerusalem published a paper in the Journal of the Chemical Society detailing the preparation and reactions of diethyl fluoromalonate. This work further solidified the existence and utility of this new class of fluorinated compounds.

The earliest records also indicate a synthesis of diethyl fluoromalonate in 1960 , albeit with a low yield of 34% using a carbonyl process.[2] Significant improvements in the synthesis of diethyl fluoromalonate were not reported until the 1980s , with the development of esterification methods that boosted yields to around 70-85%.[2]

The 1990s witnessed a surge in the development of more diverse and efficient synthetic methods, including pyrolysis and various other "fluoro" methods.[2] This period also saw the exploration of elemental fluorine for direct fluorination, a powerful but challenging reagent due to its high reactivity.

Physicochemical and Spectroscopic Data

The introduction of fluorine atoms significantly alters the properties of malonic esters. Below is a compilation of key quantitative data for diethyl fluoromalonate and diethyl 2,2-difluoromalonate.

| Property | Diethyl 2-Fluoromalonate | Diethyl 2,2-Difluoromalonate |

| CAS Number | 685-88-1 | 680-65-9 |

| Molecular Formula | C₇H₁₁FO₄ | C₇H₁₀F₂O₄ |

| Molecular Weight | 178.16 g/mol | 196.15 g/mol |

| Boiling Point | 121-122 °C at 30 mmHg | 94-95 °C at 23 mmHg |

| Density | 1.129 g/mL at 25 °C | 1.179 g/cm³ |

| Refractive Index (n²⁰/D) | 1.407 | 1.38 |

| pKa | ~11 | Not readily available |

| ¹H NMR (CDCl₃) | δ 5.28 (d, J=48.5 Hz, 1H), 4.33 (q, J=7.1 Hz, 4H), 1.34 (t, J=7.1 Hz, 6H) | δ 4.39 (q, J=7.1 Hz, 4H), 1.36 (t, J=7.1 Hz, 6H) |

| ¹³C NMR (CDCl₃) | δ 163.9 (d, J=24 Hz), 85.2 (d, J=195 Hz), 62.6, 13.9 | δ 162.1 (t, J=30.3 Hz), 113.1 (t, J=256.5 Hz), 63.5, 13.8 |

| ¹⁹F NMR (CDCl₃) | δ -195.17 (d, J=48.5 Hz) | δ -112.73 (s) |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated malonic esters has evolved significantly since their initial discovery. Below are detailed protocols for some of the key historical and modern methods.

Electrophilic Fluorination with Perchloryl Fluoride (Inman, Oersterling, and Tyczkowski, 1958)

This method represents the historical first synthesis of fluorinated malonic esters.

Experimental Protocol:

-

Preparation of Sodium Diethyl Malonate: To a solution of sodium ethoxide, prepared from sodium metal in absolute ethanol, an equimolar amount of diethyl malonate is added. The solvent is then removed under reduced pressure to yield the dry sodium salt of diethyl malonate.

-

Fluorination: The sodium diethyl malonate is suspended in an inert solvent such as anhydrous ether. Perchloryl fluoride (FClO₃) gas is then bubbled through the stirred suspension at a controlled temperature, typically around 0 °C.

-

Workup: After the reaction is complete, the reaction mixture is filtered to remove the sodium chloride byproduct. The filtrate is then carefully distilled to separate the unreacted diethyl malonate, diethyl 2-fluoromalonate, and diethyl 2,2-difluoromalonate. The ratio of the fluorinated products is dependent on the molar ratio of perchloryl fluoride to the malonate salt.

Direct Fluorination with Elemental Fluorine

Direct fluorination offers a highly atom-economical route to fluorinated malonic esters. However, the high reactivity of elemental fluorine necessitates careful control of reaction conditions.

Experimental Protocol:

-

Apparatus: The reaction is typically carried out in a well-ventilated fume hood using a reactor made of fluorine-resistant materials (e.g., Teflon or stainless steel).

-

Reaction Mixture: Diethyl malonate is dissolved in a suitable solvent, often acetonitrile. A catalytic amount of a copper salt, such as copper(II) nitrate, can be added to improve selectivity for monofluorination.

-

Fluorination: A diluted stream of elemental fluorine (typically 5-10% in nitrogen) is bubbled through the stirred solution at a controlled low temperature (e.g., -15 to 0 °C). The reaction is highly exothermic and requires efficient cooling.

-

Workup: After the introduction of fluorine is complete, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any residual fluorine. The mixture is then typically washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Halogen Exchange (Halex) Reaction

The Halex process provides an alternative route, particularly for large-scale synthesis, by replacing a halogen (typically chlorine) with fluorine.

Experimental Protocol:

-

Starting Material: Diethyl 2-chloromalonate is used as the starting material.

-

Fluorinating Agent: A source of fluoride ions is required. Common reagents include potassium fluoride (KF) or amine-hydrogen fluoride complexes such as triethylamine trihydrofluoride (Et₃N·3HF).

-

Reaction Conditions: Diethyl 2-chloromalonate is heated with the fluorinating agent in a suitable solvent. The choice of solvent and temperature depends on the specific fluorinating agent used. For example, with Et₃N·3HF, the reaction can be carried out in the presence of triethylamine.

-

Workup: After the reaction is complete, the reaction mixture is cooled and poured into water. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried, and the solvent is removed. The final product is purified by distillation.

Reaction Mechanisms and Logical Workflows

The synthesis of fluorinated malonic esters primarily proceeds through electrophilic substitution on the enolate of the malonic ester.

Electrophilic Fluorination of Diethyl Malonate

The generally accepted mechanism for electrophilic fluorination involves the attack of the nucleophilic enolate on an electrophilic fluorine source.

Caption: Mechanism of Electrophilic Fluorination.

Synthetic Workflow for Fluorinated Malonic Esters

The following diagram illustrates a general workflow for the synthesis and subsequent utilization of fluorinated malonic esters.

Caption: General Synthetic Workflow.

Conclusion

The discovery of fluorinated malonic esters over half a century ago opened up new avenues in synthetic organic and medicinal chemistry. From the initial explorations with hazardous reagents like perchloryl fluoride to the development of sophisticated and selective modern fluorinating agents, the journey of these compounds reflects the broader advancements in the field of organofluorine chemistry. Their utility as versatile building blocks for the introduction of fluorine into complex molecules ensures their continued importance in the quest for novel therapeutics and advanced materials. This guide provides a foundational understanding of their history, synthesis, and properties, serving as a valuable resource for researchers aiming to harness the unique potential of these remarkable compounds.

References

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Fluoronitro Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoronitro compounds are a pivotal class of molecules in modern chemistry, distinguished by the presence of both a fluorine atom and a nitro group. The strategic incorporation of fluorine into organic molecules can profoundly alter their chemical and physical properties, leading to enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics.[1][2] These attributes make fluorinated compounds, particularly fluoronitro aromatics, highly valuable precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Understanding the core reaction mechanisms of these compounds is fundamental for designing novel molecular architectures and optimizing synthetic pathways in drug discovery and development.[5] This guide provides a detailed exploration of the primary reaction mechanisms governing the chemistry of fluoronitro compounds.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is one of the most important reactions for fluoronitroaromatic compounds. This reaction proceeds via a stepwise addition-elimination mechanism, which is highly facilitated by the electronic properties of both the nitro group and the fluorine substituent.

Mechanism Details

The SNAr reaction is a two-step process:

-

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is favored because the strong electron-withdrawing nature of the nitro group (via resonance and induction) and the high electronegativity of the fluorine atom make this carbon significantly electron-deficient (electrophilic). This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[6] The stabilization of this intermediate by the ortho- or para-positioned nitro group is crucial for the reaction to proceed and is the rate-limiting step.[6]

-

Elimination of the Leaving Group: In the second, faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, resulting in the final substituted product. Although fluoride is typically a poor leaving group in SN1/SN2 reactions, its high electronegativity makes the attached carbon highly susceptible to nucleophilic attack, rendering it an effective leaving group in the SNAr context.

Caption: SNAr addition-elimination pathway.

Data Presentation: SNAr Reaction Yields and Conditions

| Reactant(s) | Nucleophile/Conditions | Product | Yield/Conversion | Reference |

| 2-Fluoronitrobenzene, Diethyl 2-fluoromalonate | NaH, DMF | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | Good Yield (Quantitative by 19F NMR) | [7] |

| 4-Fluoro-1-nitrobenzene | NaN3 | 4-Azido-1-nitrobenzene | - | [8] |

| 2,4-Difluoronitrobenzene | Various amines | Porous organic materials | - | [9] |

Experimental Protocol: SNAr of 2-Fluoronitrobenzene

This protocol is adapted from the reaction with diethyl 2-fluoromalonate.[7]

-

Preparation: To a solution of diethyl 2-fluoromalonate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the carbanion.

-

Addition: Add 2-fluoronitrobenzene (1.0 eq) dropwise to the reaction mixture.

-

Heating: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or 19F NMR spectroscopy.

-

Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Reduction of the Nitro Group

The reduction of the nitro group is a fundamental transformation, providing a versatile route to anilines, which are key building blocks in medicinal chemistry. The reaction can be controlled to yield intermediate products like nitroso and hydroxylamine compounds.[10]

Mechanism Details

The reduction of an aromatic nitro group to an amine typically proceeds through a series of two-electron reduction steps. The general pathway is:

Nitro (Ar-NO2) → Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH) → Amine (Ar-NH2)

A variety of reagents can be used to achieve this transformation, and the choice of reagent can allow for the isolation of intermediates.[10] Common reducing systems include:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel with H2 gas.

-

Metal-Acid Systems: Using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (e.g., HCl).

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst.

-

Other Reagents: Sodium hydrosulfite (Na2S2O4) or sodium sulfide (Na2S).

Caption: Stepwise reduction of a nitro group.

Data Presentation: Reagents for Nitro Group Reduction

| Substrate | Reagent/Catalyst | Product | Yield | Reference |

| 1-Bromo-4-nitrobenzene | H2, Pd/C | 4-Bromoaniline | 94% | [11] |

| 1-Fluoro-4-nitrobenzene | H2, Pd/C | 4-Fluoroaniline | 93% | [11] |

| 1-Iodo-4-nitrobenzene | H2, Pd/C | 4-Iodoaniline | 90% | [11] |

| Various Nitroarenes | Biogenic CuO Nanoparticles, NaBH4, Water | Corresponding Anilines | 74-96% | [12] |

| Aromatic Nitro Compounds | Ruthenium Carbonyl Complexes, CO | Carbamates | 73-88% | [13] |

Experimental Protocol: Catalytic Hydrogenation of p-Fluoronitrobenzene

This protocol describes a general procedure for the reduction of a fluoronitroarene to a fluoroaniline using catalytic hydrogenation.

-

Setup: To a hydrogenation vessel, add p-fluoronitrobenzene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~1-5 mol%).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas (H2). Pressurize the vessel with H2 (typically 1-4 atm, or using a balloon) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Filtration: Once the reaction is complete, carefully vent the vessel and purge with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Rinse the Celite® pad with the solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude p-fluoroaniline, which can be further purified if necessary.

Cycloaddition Reactions

Fluoronitroalkenes, derived from fluoronitro compounds, are potent dienophiles and dipolarophiles in cycloaddition reactions due to the strong electron-withdrawing nature of both the fluoro and nitro groups. The [3+2] cycloaddition is particularly useful for synthesizing highly functionalized five-membered heterocycles.[14][15]

Mechanism Details

In a [3+2] cycloaddition, a 1,3-dipole (e.g., a nitrone, azide, or nitrilimine) reacts with a dipolarophile (the fluoronitroalkene) in a concerted, pericyclic fashion to form a five-membered ring.[16][17] The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory. The electron-deficient fluoronitroalkene has a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which preferentially interacts with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole.[16] This interaction dictates the orientation of the reactants and the structure of the resulting heterocyclic product.

Caption: Generalized workflow for a [3+2] cycloaddition.

Data Presentation: [3+2] Cycloaddition Reaction Yields

| Dipolarophile | 1,3-Dipole | Conditions | Product Class | Yield | Reference |

| Fluoronitroalkenes | 2-Aryl-2-isocyanoacetates | DBU, CH2Cl2, 30 °C, 12 h | 4-Fluorinated Pyrroles | - | [18] |

| Fluorinated Nitroalkenes | Di/trifluoromethylated hydrazonoyl chlorides | Base-mediated | 3-Di/trifluoroalkyl-5-fluoropyrazoles | High | [14] |

| α-Fluoronitroalkenes | Organic Azides | TFA (catalyst) | 4-Fluoro-1,5-disubstituted-1,2,3-triazoles | 55% (for combretastatin analogue) | [15] |

| Trifluoroacetonitrile | Nitrilimines | CH2Cl2, rt, 12 h | 5-Trifluoromethyl 1,2,4-triazoles | 39-98% | [17] |

Experimental Protocol: [3+2] Cycloaddition of a Fluoronitroalkene with an Azide

This protocol is adapted from the synthesis of fluorinated triazoles.[15]

-

Preparation: In a clean, dry vial, dissolve the α-fluoronitroalkene (1.0 eq) and the organic azide (1.2 eq) in a suitable solvent (e.g., dichloromethane, CH2Cl2).

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~10-20 mol%) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid.

-

Extraction: Separate the layers and extract the aqueous phase with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the pure fluorinated triazole.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Reduction of aromatic nitro compounds catalyzed by biogenic CuO nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethyl Fluoro(nitro)propanedioate Variants: Nomenclature, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl fluoro(nitro)propanedioate variants, a class of compounds with significant potential in medicinal chemistry and drug development. This document details their precise IUPAC nomenclature, summarizes key quantitative data, provides an experimental protocol for a core synthetic procedure, and visualizes a representative synthetic workflow and a potential mechanism of action based on the known biological activities of related compounds.

IUPAC Nomenclature and Chemical Structures

The systematic naming of this compound variants follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is diethyl propanedioate, commonly known as diethyl malonate[1]. The nomenclature of its derivatives is determined by the identity and position of the substituents on the propanedioate backbone.

Several variants incorporating fluoro and nitro moieties have been identified in the chemical literature. These include:

-

Diethyl 2-fluoro-2-nitropropanedioate: The core compound of interest.

-

Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate: A variant with a substituted phenyl ring and a methyl group at the 2-position[2].

-

1,3-diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)propanedioate: Also known as diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)malonate, this variant features a substituted nitrophenyl group[3].

-

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate: Characterized by a nitrobenzoyl substituent[4].

-

Diethyl 2-(5-fluoro-2-nitrophenyl)propanedioate: A derivative with a fluoronitrophenyl substituent[5].

-

Diethyl 2-fluoro-2-phenylpropanedioate: A related compound with a fluoro and a phenyl group at the 2-position[6].

Quantitative Data Summary

The following tables summarize the available quantitative data for selected this compound variants and related compounds. This information is crucial for characterization and experimental design.

Table 1: Physicochemical Properties of this compound Variants

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Diethyl 2-fluoro-2-nitropropanedioate | Diethyl 2-fluoro-2-nitropropanedioate | C7H10FNO6 | 223.15 | N/A |

| Diethyl (3-fluoro-4-nitrophenyl)methylmalonate | Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate | C14H16FNO6 | 313.28[2] | N/A |

| 1,3-diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)propanedioate | diethyl 2-(4-fluoro-5-methyl-2-nitrophenyl)malonate | C14H16FNO6 | 313.28[3] | 81 - 83[3] |

| 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | C14H14FNO7 | 327.26[4] | N/A |

| Diethyl fluoromalonate | Diethyl 2-fluoropropanedioate | C7H11FO4 | 178.16 | N/A |

| Diethyl 2-fluoro-2-phenylmalonate | Diethyl 2-fluoro-2-phenylpropanedioate | C13H15FO4 | 254.25[6] | N/A |

N/A: Not Available in the searched literature.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a key compound, Diethyl 2-fluoro-2-nitropropanedioate, based on the procedures outlined in the patent literature.

Synthesis of Diethyl 2-fluoro-2-nitropropanedioate

Objective: To synthesize Diethyl 2-fluoro-2-nitropropanedioate via electrophilic fluorination of Diethyl 2-nitromalonate.

Materials:

-

Diethyl 2-nitromalonate (5.1 g, 25 mmol)

-

Potassium fluoride (5.8 g, 100 mmol)

-

Acetonitrile (50 ml)

-

Fluorine gas (10% in nitrogen)

-

Nitrogen gas

Procedure: [3]

-

A slurry of potassium fluoride in a solution of diethyl 2-nitromalonate in acetonitrile is prepared in a reaction vessel.

-

The reaction mixture is cooled to -15°C.

-

A mixture of 10% fluorine in nitrogen is passed through the slurry over a period of 2 hours.

-

After the addition of fluorine is complete, the reaction mixture is purged with nitrogen gas.

-

The mixture is allowed to warm to room temperature.

-

The solid potassium fluoride is removed by filtration.

-

The majority of the acetonitrile solvent is removed by distillation to yield the crude product as a pale yellow liquid.

-

The crude product can be further purified by short path length, reduced pressure distillation.

Expected Outcome: The procedure is expected to yield Diethyl 2-fluoro-2-nitropropanedioate. Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy should be used to confirm the structure and purity of the final product.

Visualizations: Synthetic Workflow and Potential Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a representative synthetic workflow and a hypothetical signaling pathway for this compound variants.

Synthetic Workflow: Preparation of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate

Caption: Synthetic workflow for Diethyl 2-(2-fluoro-4-nitrophenyl)malonate.

Hypothetical Signaling Pathway: Enzyme Inhibition

The introduction of fluoro and nitro groups can significantly influence the biological activity of a molecule. Nitro-containing compounds have been reported to act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway. The following diagram illustrates this potential mechanism of action.

Caption: Hypothetical inhibition of COX/LOX enzymes by a this compound variant.

Conclusion

The this compound class of compounds represents a promising area for further research and development. Their synthesis is achievable through established chemical methodologies, and the presence of both fluoro and nitro functional groups suggests a high potential for diverse biological activities. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to explore the therapeutic potential of these novel chemical entities. Further investigation into their specific mechanisms of action and in vivo efficacy is warranted.

References

- 1. Diethyl nitromalonate CAS#: 603-67-8 [m.chemicalbook.com]

- 2. Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate | 88975-08-0 | Benchchem [benchchem.com]

- 3. Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Potential Research Areas for Novel Fluoronitro Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and nitro functionalities into organic molecules has proven to be a powerful approach in the development of novel reagents with diverse applications, particularly in medicinal chemistry and chemical biology. The unique electronic properties conferred by these groups can significantly enhance the biological activity, metabolic stability, and imaging characteristics of parent compounds. This technical guide explores promising research avenues for the development and application of novel fluoronitro reagents, providing insights into their synthesis, reactivity, and potential as enzyme inhibitors and positron emission tomography (PET) imaging probes.

Nucleophilic Aromatic Substitution (SNAr) as a Gateway to Novel Fluoronitro Compounds

The presence of a nitro group significantly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of a fluoride ion. This reactivity is a cornerstone for the synthesis of a wide array of functionalized fluoronitroaromatic compounds.

Reactivity and Regioselectivity

The rate and regioselectivity of SNAr reactions on fluoronitroarenes are influenced by the position of the nitro group relative to the fluorine atom and the nature of the nucleophile. Generally, nitro groups positioned ortho or para to the fluorine atom provide the strongest activation.

Table 1: Reaction Yields for Nucleophilic Aromatic Substitution of Pentafluoronitrobenzene with Phenothiazine. [1]

| Base | Solvent | Temperature (°C) | Yield (%) |

| K2CO3 | DMF | 60 | 96 |

| K3PO4 | MeCN | 60 | 78 |

Experimental Protocol: Synthesis of 4-Fluoro-3-nitroaniline

This protocol describes the nitration of p-fluoroaniline to produce 4-fluoro-3-nitroaniline, a versatile building block for more complex fluoronitro reagents.

Materials:

-

p-fluoroaniline

-

Concentrated Sulfuric Acid (H2SO4)

-

Concentrated Nitric Acid (HNO3)

-

Ice

-

Concentrated Ammonium Hydroxide (aqua ammonia)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Carbonate (solid)

Procedure:

-

Dissolve 139 g of p-fluoroaniline in 834 g of 100% H2SO4, maintaining the temperature between 8-10°C.[2]

-

Slowly add a mixture of 81.3 g of 100% HNO3 in 489 g of 100% H2SO4 to the solution, keeping the temperature at 8-10°C.[2]

-

After one hour, pour the reaction mixture onto 800 g of ice.[2]

-

Neutralize the resulting solution with 2300 ml of concentrated aqua ammonia.[2]

-

Cool the mixture to approximately 5°C to precipitate the crude product.[2]

-

Filter the orange crude product and wash it thoroughly.[2]

-

Stir the crude product with 600 ml of water and 120 ml of concentrated HCl at room temperature.[2]

-

Filter off the insoluble, dark-brown solid.[2]

-

Make the filtrate alkaline with 82 g of solid sodium carbonate to precipitate the final product.[2]

-

Filter the solid and dry it in vacuo at 60-70°C to obtain 4-fluoro-3-nitroaniline.[2]

Fluoronitro Reagents as Modulators of Signaling Pathways

The unique properties of fluoronitro compounds make them attractive candidates for the development of inhibitors targeting key enzymes in various signaling pathways implicated in diseases such as cancer and inflammation.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases. The development of selective kinase inhibitors is a major focus of drug discovery. Fluoronitro-containing scaffolds can be designed to interact with the ATP-binding site of kinases, leading to potent and selective inhibition.

Table 2: Inhibitory Activity of a Fluorescent Kinase Inhibitor (Compound 4) against Selected Kinases. [3]

| Kinase | IC50 (nM) |

| Aurora-A | 222 |

| Blk | 554 |

| LCK | 124 |

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a novel fluoronitro compound against a target kinase.[4][5]

Materials:

-

Recombinant kinase

-

Kinase buffer

-

Substrate (e.g., a peptide)

-

ATP (Adenosine triphosphate)

-

Fluoronitro inhibitor compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer.

-

Add serial dilutions of the fluoronitro inhibitor to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a specific temperature for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathway Visualization

Caption: A simplified signaling pathway illustrating kinase inhibition by a novel fluoronitro reagent.

Fluoronitro Reagents for Positron Emission Tomography (PET) Imaging

The incorporation of the positron-emitting isotope fluorine-18 (18F) into fluoronitro compounds offers a promising strategy for the development of novel PET imaging probes. These probes can be designed to target specific biological markers, enabling non-invasive visualization and quantification of disease processes.

Radiolabeling Strategies

The development of efficient and rapid 18F-radiolabeling methods is crucial for the clinical translation of PET tracers. Nucleophilic substitution of a suitable leaving group (e.g., nitro group or another leaving group on an activated ring) with [18F]fluoride is a common approach.

Table 3: Radiochemical Yields for 18F-Labeling of a TSPO Ligand. [6]

| Radiolabeling Strategy | Decay-Corrected Yield (%) | Specific Activity (GBq/µmol) |

| Spirocyclic Iodonium Ylide | 45 ± 8 | 96 ± 22 |

Experimental Protocol: General 18F-Radiolabeling of an Aromatic Precursor

This protocol provides a general workflow for the nucleophilic 18F-fluorination of an aromatic precursor for PET imaging.

Materials:

-

Precursor molecule with a suitable leaving group (e.g., nitro, trimethylammonium)

-

[18F]Fluoride (produced in a cyclotron)

-

Kryptofix 2.2.2 (K222)

-

Potassium Carbonate (K2CO3)

-

Anhydrous acetonitrile

-

Solid-phase extraction (SPE) cartridge for purification

-

High-performance liquid chromatography (HPLC) system for quality control

Procedure:

-

Trap the aqueous [18F]fluoride solution on an anion exchange cartridge.

-

Elute the [18F]fluoride with a solution of K222 and K2CO3 in acetonitrile/water.

-

Azeotropically dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen.

-

Dissolve the dried complex in anhydrous acetonitrile and add the precursor molecule.

-

Heat the reaction mixture at a specific temperature for a defined time to effect the nucleophilic substitution.

-

Purify the crude reaction mixture using an SPE cartridge to remove unreacted [18F]fluoride and other impurities.

-

Perform quality control of the final radiolabeled product using HPLC to determine radiochemical purity and specific activity.

PET Imaging Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative structure-activity relationships based on computer calculated parameters for the overall rate of glutathione S-transferase catalyzed conjugation of a series of fluoronitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay [protocols.io]

- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Facile Radiolabeling of [18F]FDPA via Spirocyclic Iodonium Ylides: Preliminary PET Imaging Studies in Preclinical Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Space of Fluorinated Propanedioates: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Fluorinated propanedioates, particularly mono- and difluorinated malonate esters, represent a versatile class of building blocks in the synthesis of complex, biologically active molecules. Their unique electronic properties and reactivity make them invaluable precursors for creating novel therapeutics with enhanced potency, metabolic stability, and bioavailability. This technical guide provides an in-depth exploration of the chemical space of fluorinated propanedioates, focusing on their synthesis, properties, and applications in drug discovery.

Physicochemical Properties of Fluorinated Propanedioates

The substitution of hydrogen with fluorine at the central carbon of a propanedioate ester significantly alters its electronic and steric environment. This modification can influence pKa, lipophilicity, and conformational preferences, which in turn can impact a molecule's interaction with biological targets.[1]

Below is a summary of the key physicochemical properties for two of the most common fluorinated propanedioates:

| Property | Diethyl 2-fluoromalonate | Diethyl 2,2-difluoromalonate |

| Molecular Formula | C₇H₁₁FO₄ | C₇H₁₀F₂O₄ |

| Molecular Weight | 178.16 g/mol | 196.15 g/mol |

| Boiling Point | 122 °C at 30 mmHg | 94-95 °C at 23 mmHg |

| Density | 1.15 g/cm³ | 1.179 g/cm³ |

| Refractive Index | n20/D 1.41 | n20/D 1.38 |

| CAS Number | 685-88-1 | 680-65-9 |

Synthesis of Fluorinated Propanedioates

Several synthetic strategies have been developed to access mono- and difluorinated propanedioates, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Electrophilic Fluorination

Electrophilic fluorination is a common method for introducing fluorine into malonate esters. This approach involves the reaction of a malonate enolate with an electrophilic fluorine source.

Table 1: Electrophilic Fluorination of Diethyl Malonate

| Fluorinating Agent | Product | Yield | Reference |

| Perchloryl fluoride (FClO₃) | Diethyl 2,2-difluoromalonate | High | [2] |

| Elemental fluorine (F₂) with NaH | Mixture of mono- and difluorinated products | Variable | [2] |

| Elemental fluorine (F₂) with Cu(NO₃)₂ | Diethyl 2-fluoromalonate | Good | [2] |

| Triethylamine pentahydrogen fluoride salt/Iodosylbenzene | Diethyl fluoromalonate | 85% | [3] |

Halogen Exchange

Another route to fluorinated malonates is through halogen exchange, typically by treating a chloromalonate with a fluoride source.

Table 2: Halogen Exchange for the Synthesis of Diethyl 2-fluoromalonate

| Fluoride Source | Yield | Reference |

| Triethylamine·3HF | 82% | [2] |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)·HF | 91% conversion | [2] |

Enzymatic Synthesis

Biocatalytic approaches offer a green and highly selective alternative for the synthesis of fluorinated compounds.[4] Polyketide synthases have been engineered to utilize fluoromalonyl-CoA, enabling the chemoenzymatic synthesis of fluorinated natural products.[5]

Experimental Protocols

General Procedure for Electrophilic Fluorination of Diethyl Malonate

Materials:

-

Diethyl malonate

-

Triethylamine pentahydrogen fluoride salt

-

Iodosylbenzene

-

1,2-Dichloroethane (DCE)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and dichloromethane for elution

Procedure:

-

To a Teflon test tube, add iodosylbenzene (2.5 mmol), triethylamine pentahydrogen fluoride salt (4 mmol), and DCE (1 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add diethyl malonate (1 mmol) and additional DCE (1 mL) to the reaction mixture.

-

Seal the test tube with a septum and heat at 70 °C for 24 hours with stirring.

-

After the reaction is complete, neutralize the mixture with aqueous NaHCO₃ solution.

-

Extract the product with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-CH₂Cl₂ eluent to obtain diethyl fluoromalonate.[3]

Applications in Drug Discovery

Fluorinated propanedioates are versatile building blocks for the synthesis of a wide array of biologically active molecules, particularly heterocyclic compounds.[2] The presence of the fluorine atom can significantly influence the pharmacological profile of the final compound.

Synthesis of Bioactive Heterocycles

One of the most significant applications of fluorinated malonates is in the construction of fluorinated heterocycles, which are prevalent in many approved drugs.[2]

Caption: Synthesis of bioactive fluorinated heterocycles from fluorinated propanedioates.

Knoevenagel Condensation

While not a direct application of fluorinated propanedioates as the active methylene component, the Knoevenagel condensation is a related and important reaction in the synthesis of fluorinated compounds. It involves the reaction of an active methylene compound with a carbonyl group, and fluorinated benzaldehydes have been shown to undergo this reaction under mechanochemical conditions.[6][7]

Caption: Mechanochemical Knoevenagel condensation of a fluorinated aldehyde.

Biological Activity

Direct quantitative data on the biological activity of simple fluorinated propanedioates is limited in the public domain. Their primary role in drug discovery is as intermediates. However, the incorporation of the fluoromalonate motif into larger molecules has led to compounds with significant biological activity. For instance, derivatives of chalcones containing a malonate group have shown promising antibacterial and antiviral activities.[8] While not directly fluorinated, this highlights the potential of the malonate scaffold in bioactive compound design. The introduction of fluorine is a well-established strategy to enhance the biological profile of such molecules.

Signaling Pathways

Information on specific signaling pathways directly modulated by fluorinated propanedioates is not extensively documented. However, the broader impact of fluoride on cellular signaling is known. For example, fluoride has been shown to induce autophagy in osteoblasts by inhibiting the PI3K/AKT/mTOR signaling pathway.[9] It is plausible that fluorinated organic molecules could interact with various cellular pathways, and this remains an active area of research.

Drug Discovery Workflow

The utility of fluorinated propanedioates is best understood within the context of a typical drug discovery workflow, where they serve as key starting materials for generating novel chemical entities.

Caption: Role of fluorinated propanedioates in a drug discovery workflow.

Conclusion

Fluorinated propanedioates are indispensable tools in the arsenal of medicinal chemists. Their synthesis has been well-established through various methods, providing access to these valuable building blocks. While direct biological activity data for the parent compounds is sparse, their utility in the construction of complex, biologically active molecules is undisputed. The strategic incorporation of the fluoromalonate moiety allows for the fine-tuning of molecular properties, leading to the development of new therapeutics with improved efficacy and pharmacokinetic profiles. Further exploration of the chemical space of fluorinated propanedioates and their derivatives will undoubtedly continue to fuel innovation in drug discovery.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial properties of fluorinated biodegradable cationic polyesters - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, metabolism, biodistribution, radiation dosimetry, and toxicology of (18)F-fluoroacetate ((18)F-FACE) in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of mevalonate- and fluorinated mevalonate prodrugs and their in vitro human plasma stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Diethyl 2-(2-fluoro-4-nitrophenyl)malonate: An Essential Precursor for Quinolone Antibiotics

For Immediate Release

[City, State] – [Date] – This application note details a comprehensive synthesis protocol for Diethyl 2-(2-fluoro-4-nitrophenyl)malonate, a key intermediate in the synthesis of quinolone-based pharmaceuticals. This document provides researchers, scientists, and drug development professionals with two detailed experimental methodologies, a summary of all quantitative data, and a visualization of its application in the synthesis of quinolone antibiotics.

Introduction

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is a valuable building block in medicinal chemistry, primarily serving as a precursor in the synthesis of various heterocyclic compounds, most notably quinolones. The presence of the fluoro and nitro groups on the phenyl ring makes it an activated substrate for nucleophilic aromatic substitution and subsequent cyclization reactions, such as the Gould-Jacobs reaction, to form the core structure of quinolone antibiotics.

Physicochemical Data

| Property | Value |

| CAS Number | 318471-58-8 |

| Molecular Formula | C₁₃H₁₄FNO₆ |

| Molecular Weight | 299.25 g/mol |

| Appearance | Yellow oil |

Experimental Protocols

Two effective methods for the synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate are presented below.

Method 1: Synthesis using Sodium Hydride in DMF

This protocol is adapted from patent literature and offers a high yield of the target compound.[1]

Materials:

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

3,4-Difluoronitrobenzene

-

N,N-Dimethylformamide (DMF), dry

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of 60% sodium hydride (5.28 g, 131.99 mmol) in 100 mL of dry DMF, add diethyl malonate (20.11 g, 125.71 mmol) dropwise at 0°C.

-

Stir the mixture for 10 minutes at 0°C.

-

Add a solution of 3,4-difluoronitrobenzene (10.00 g, 62.85 mmol) in 10 mL of DMF dropwise.

-

Heat the reaction mixture to 70°C and stir overnight.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the mixture four times with ethyl acetate.

-

Combine the organic layers, wash three times with brine, and dry over MgSO₄.

-

Add silica gel and remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography (EtOAc/Hexanes, 0-100% gradient) to yield Diethyl 2-(2-fluoro-4-nitrophenyl)malonate as a yellow oil.

Expected Yield: Quantitative.[1] Characterization: ES-LCMS m/z 300 (M+H).[1]

Method 2: Synthesis using Potassium tert-Butoxide in THF

This alternative method utilizes a different base and solvent system and has been reported to produce a similar, methylated analog in high yield.

Materials:

-

Diethyl malonate

-

Potassium tert-butoxide

-

3,4-Difluoronitrobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution

Procedure:

-

Add diethyl malonate and anhydrous THF to a reaction flask and stir.

-

At 0-5°C, add potassium tert-butoxide and stir for 30 minutes.

-

Slowly add 3,4-difluoronitrobenzene to the mixture.

-

Allow the reaction to proceed for 12 hours at 20-25°C.

-

Concentrate the mixture to dryness.

-

Add saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the organic phase with saturated sodium chloride solution.

-

Concentrate and dry the organic phase to obtain the product.

Application in Quinolone Synthesis: The Gould-Jacobs Reaction

Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is a key starting material for the synthesis of quinolones via the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization to form the quinolone ring system.[2][3][4]

The general workflow for the utilization of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate in quinolone synthesis is as follows:

-

Reduction of the Nitro Group: The nitro group of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is reduced to an amino group, forming Diethyl 2-(4-amino-2-fluorophenyl)malonate.

-

Gould-Jacobs Reaction: This intermediate can then undergo an intramolecular cyclization (Gould-Jacobs reaction) to form a 4-hydroxyquinoline-3-carboxylate derivative. This typically involves heating the substrate, often in a high-boiling solvent like diphenyl ether.[2][5]

-

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final quinolone product.[2]

This synthetic route is crucial for the preparation of various fluoroquinolone antibiotics, which are a cornerstone of antibacterial therapy.

Visualizations

Synthesis Workflow of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate

Caption: A flowchart illustrating the key steps in the synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate.

Application in Quinolone Synthesis via Gould-Jacobs Reaction

Caption: A diagram showing the synthetic pathway from Diethyl 2-(2-fluoro-4-nitrophenyl)malonate to a fluoroquinolone antibiotic.

Conclusion

The synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate is a well-established and high-yielding process that is fundamental for the development of quinolone-based therapeutics. The protocols and workflow described herein provide a clear guide for researchers in the field of medicinal chemistry and drug development.

Contact: [Contact Information for the research group or company]

References

- 1. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ablelab.eu [ablelab.eu]

Applications of Diethyl Fluoronitromethylphosphonate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diethyl fluoronitromethylphosphonate, a versatile reagent for the introduction of the fluoronitromethyl group in organic synthesis. Its applications in the Horner-Wadsworth-Emmons reaction and conjugate additions allow for the synthesis of a variety of fluorinated and nitrated target molecules, which are of significant interest in medicinal chemistry and materials science.

Overview of Diethyl Fluoronitromethylphosphonate